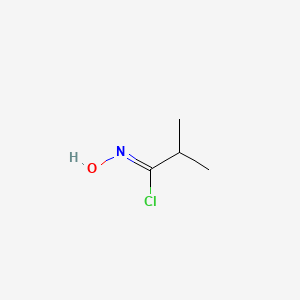

Propanimidoyl chloride, N-hydroxy-2-methyl-

Description

Propanimidoyl chloride, N-hydroxy-2-methyl-, is a reactive organic compound belonging to the amidoyl chloride class, characterized by the presence of a hydroxyl group (-OH) and a methyl substituent on the carbon backbone. These analogs share structural similarities, including a propanimidoyl core with functional groups that influence reactivity and stability.

Properties

Molecular Formula |

C4H8ClNO |

|---|---|

Molecular Weight |

121.56 g/mol |

IUPAC Name |

(1Z)-N-hydroxy-2-methylpropanimidoyl chloride |

InChI |

InChI=1S/C4H8ClNO/c1-3(2)4(5)6-7/h3,7H,1-2H3/b6-4- |

InChI Key |

JNDGHLLVJGENOC-XQRVVYSFSA-N |

Isomeric SMILES |

CC(C)/C(=N/O)/Cl |

Canonical SMILES |

CC(C)C(=NO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxyisobutyrimidoyl chloride can be synthesized through various chemical reactions. One common method involves the reaction of isobutyronitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of N-hydroxyisobutyrimidoyl chloride often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity . The process may include additional purification steps such as recrystallization and distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-hydroxyisobutyrimidoyl chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.

Reduction: Reduction reactions can convert it into amines and other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products

Oxidation: Oximes and nitriles.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-hydroxyisobutyrimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-hydroxyisobutyrimidoyl chloride involves its interaction with molecular targets through its reactive chloride group . This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects . The pathways involved often include enzyme inhibition and modification of cellular signaling processes .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃H₅ClN₂O (based on Pyruvohydroximoyl chloride, CAS 4732-59-6) .

- Molecular Weight : 104.55 g/mol (for CAS 4732-59-6) .

- Structure : Features a chlorinated imidoyl group (-Cl), a hydroxylamine (-NHOH) moiety, and a methyl or oxo substituent on the second carbon.

This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of agrochemicals or pharmaceuticals, owing to its electrophilic reactivity .

Comparison with Similar Compounds

The reactivity, stability, and applications of amidoyl chlorides vary significantly based on substituents. Below is a detailed comparison with structurally related compounds:

N-Hydroxy-2-Oxopropanimidoyl Chloride (CAS 17019-27-1)

- Structure : Contains a ketone group (C=O) at the second carbon instead of a methyl group.

- Reactivity : The electron-withdrawing oxo group enhances electrophilicity at the imidoyl chloride site, making it more reactive toward nucleophiles compared to the methyl-substituted analog .

- Applications : Used in synthesizing heterocyclic compounds, such as oxazoles, via cyclization reactions .

2-Chloro-N-Hydroxybenzimidoyl Chloride (CAS 29568-74-9)

- Structure : Aromatic benzimidoyl chloride with a chloro substituent on the benzene ring.

- Molecular Formula: C₇H₅Cl₂NO .

- Reactivity : The aromatic ring stabilizes the imidoyl chloride via resonance, reducing electrophilicity compared to aliphatic analogs. However, the chloro group introduces steric hindrance and directs substitution reactions .

- Applications : Key intermediate in the synthesis of fungicides and herbicides .

Propanimidoyl Chloride, N-(Acetyloxy)- (CAS 126794-85-2)

- Structure : Features an acetyloxy (-OAc) group on the nitrogen atom.

- Molecular Formula: C₅H₈ClNO₂ .

- Reactivity : The acetyloxy group acts as a leaving group, facilitating nucleophilic acyl substitution. This compound is less toxic but more hydrolytically stable than hydroxyl-substituted variants .

- Applications : Used in peptide coupling and polymer chemistry .

Butanimidoyl Chloride, N-[[(Methylamino)Carbonyl]Oxy-]

- Structure: Extended carbon chain (butanimidoyl) with a methylaminocarbonyloxy substituent.

- Molecular Formula : C₆H₁₁ClN₂O₂ .

- Reactivity: The longer carbon chain increases lipophilicity, enhancing solubility in organic solvents. The methylaminocarbonyloxy group enables cross-coupling reactions .

- Applications : Intermediate in the synthesis of ureas and carbamates .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Propanimidoyl chloride, N-hydroxy-2-methyl- is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, drawing from diverse research findings, case studies, and data tables.

Chemical Structure and Properties

Propanimidoyl chloride, N-hydroxy-2-methyl- features a unique molecular structure characterized by an imidoyl group and a hydroxyl functional group attached to a methyl group. Its chemical formula is , and it is classified under imidoyl chlorides. The presence of both functionalities allows for diverse reactivity patterns, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of propanimidoyl chloride can be categorized into several key areas:

- Reactivity with Biological Molecules : Studies indicate that propanimidoyl chloride interacts with amino acids and proteins, suggesting potential applications in drug design and development.

- Medicinal Chemistry Applications : The compound's structure allows it to be a precursor in synthesizing various biologically active derivatives. This versatility highlights its significance in pharmaceutical research.

Case Studies

- Interaction Studies : Research has focused on how propanimidoyl chloride interacts with biological targets. For instance, the compound has shown potential in modifying the activity of enzymes involved in metabolic pathways. Such interactions could lead to the development of novel therapeutic agents.

- Comparative Analysis : In comparative studies with similar compounds, propanimidoyl chloride demonstrated distinct reactivity patterns that may enhance its efficacy as a pharmacological agent. For example, its interactions were compared with those of 4-Hydroxy-2(1H)-quinolone, known for its significant biological activity against various pathogens.

Comparison of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Propanimidoyl chloride, N-hydroxy-2-methyl- | Structure | Potential applications in organic synthesis and medicinal chemistry |

| 2-Hydroxy-2-methylpropiophenone | Structure | Known for photoinitiator properties in polymerization processes |

| 4-Hydroxy-2(1H)-quinolone | Structure | Exhibits significant biological activity against various pathogens |

| 2-Methyl-4-oxo-1H-quinoline | Structure | Notable for its use in dye synthesis and as a precursor in pharmaceuticals |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of propanimidoyl chloride:

- Enzymatic Activity Modulation : Propanimidoyl chloride has been shown to modulate the activity of specific enzymes that play critical roles in metabolic pathways. This modulation could lead to therapeutic applications in diseases where these pathways are dysregulated .

- Potential as a Drug Candidate : The compound's ability to form derivatives with enhanced biological activity makes it a promising candidate for further investigation in drug development. Its structural similarities with known pharmacological agents suggest potential efficacy against various diseases, including neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.